Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-
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Overview
Description
Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]- is a complex organic compound with the molecular formula C18H16N2O . This compound is characterized by the presence of a phenol group, a pyridine ring, and an amino-methyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitric acid, sulfuric acid, halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Scientific Research Applications
Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses . The exact pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-[[[5-[4-(methylsulfonyl)phenyl]-3-pyridinyl]amino]methyl]-
- Phenol, 3-[[[5-(4-methoxyphenyl)-3-pyridinyl]amino]methyl]-
Uniqueness
Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
821784-53-6 |
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Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-[[(5-phenylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C18H16N2O/c21-18-8-4-5-14(9-18)11-20-17-10-16(12-19-13-17)15-6-2-1-3-7-15/h1-10,12-13,20-21H,11H2 |
InChI Key |
SYWGFARUHUXJFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O |
Origin of Product |
United States |
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